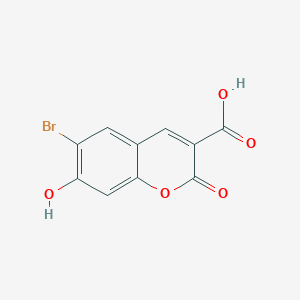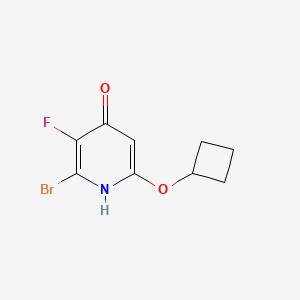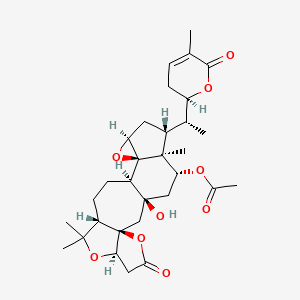
Propindilactone J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propindilactone J is a naturally occurring nortriterpenoid compound isolated from the stems of Schisandra propinqua var propinqua It belongs to the family of triterpenoids, which are known for their complex structures and diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of Propindilactone J involves several key steps, including asymmetric Diels-Alder reactions, Pauson-Khand reactions, and oxidative heterocoupling reactions. These reactions are crucial for constructing the complex polycyclic framework of the compound. For instance, the asymmetric Diels-Alder reaction is employed to form the core structure, while the Pauson-Khand reaction is used to build the tetracyclic core .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Propindilactone J undergoes various chemical reactions, including:
Oxidation: Utilizes reagents like osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Involves palladium-catalyzed reductive hydrogenolysis.
Substitution: Employs reagents such as Grignard reagents for alkylation.
Common Reagents and Conditions
Oxidative Heterocoupling: Enolsilanes are used under oxidative conditions to link the core structure to the side chain.
Pauson-Khand Reaction: Utilizes cobalt or rhodium catalysts for cycloaddition reactions.
Major Products
The major products formed from these reactions include various intermediates that are crucial for the total synthesis of this compound. These intermediates undergo further transformations to yield the final compound.
Applications De Recherche Scientifique
Propindilactone J has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Mécanisme D'action
The mechanism of action of Propindilactone J involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of various signaling pathways, including those involved in cell proliferation and apoptosis. The exact molecular targets are still under investigation, but preliminary studies suggest that it may interact with key enzymes and receptors involved in these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propindilactone G: Another nortriterpenoid isolated from the same plant species, known for its complex structure and biological activities.
Rubriflordilactone B: A related compound with similar structural features and biological properties.
Uniqueness
Propindilactone J stands out due to its unique polycyclic framework and the presence of multiple chiral centers. These structural features contribute to its distinct biological activities and make it a valuable compound for scientific research.
Propriétés
Formule moléculaire |
C31H42O9 |
|---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
[(1S,3R,7R,10S,13R,14R,16S,18R,19S,20R)-1-hydroxy-9,9,19-trimethyl-18-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-oxo-4,8,15-trioxahexacyclo[11.8.0.03,7.03,10.014,16.014,19]henicosan-20-yl] acetate |
InChI |
InChI=1S/C31H42O9/c1-15-7-8-19(37-26(15)34)16(2)18-11-23-31(39-23)21-10-9-20-27(4,5)38-22-12-25(33)40-30(20,22)14-29(21,35)13-24(28(18,31)6)36-17(3)32/h7,16,18-24,35H,8-14H2,1-6H3/t16-,18-,19-,20+,21-,22-,23+,24-,28+,29+,30-,31+/m1/s1 |
Clé InChI |
KZHVPBQMTQUVNA-CGOUQHHFSA-N |
SMILES isomérique |
CC1=CC[C@@H](OC1=O)[C@H](C)[C@H]2C[C@H]3[C@@]4([C@@]2([C@@H](C[C@]5([C@H]4CC[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)OC(=O)C)C)O3 |
SMILES canonique |
CC1=CCC(OC1=O)C(C)C2CC3C4(C2(C(CC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)OC(=O)C)C)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)
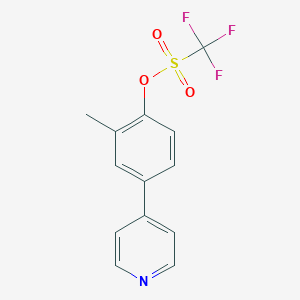
![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13055246.png)
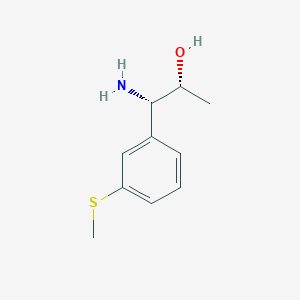
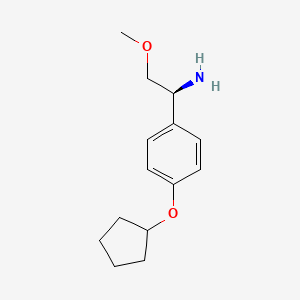
![(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13055259.png)

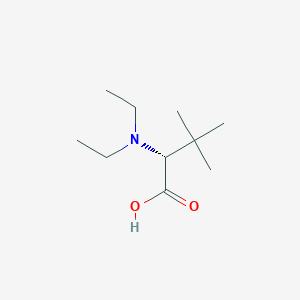
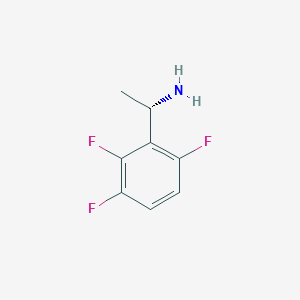
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)
![2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13055302.png)

